![molecular formula C12H13NO3 B070931 methyl 4-ethoxy-1H-indole-2-carboxylate CAS No. 185212-25-3](/img/structure/B70931.png)
methyl 4-ethoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-ethoxy-1H-indole-2-carboxylate is a chemical compound with the formula C₁₂H₁₃NO₃ . It has been used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl N-alkylated indol-2-carboxylates, has been reported in the literature . The synthesis involved the disappearance of the indole NH proton signal from the 1 H-NMR of these compounds, the presence of ethoxy group signals (-OCH 2 CH 3) at δ 1.30 and 4.30 ppm, and the respective carbons in 13 C-NMR at δ 15.0 and 46.7 ppm in addition to the ester carbonyl group around δ 162.0 ppm .Scientific Research Applications
Synthesis of Biologically Active Alkaloids
Indole derivatives are crucial in synthesizing alkaloids, which have various biological activitiesMethyl 4-ethoxy-1H-indole-2-carboxylate can serve as a starting material for constructing complex alkaloid structures that are significant in cell biology and can be used to treat cancer, microbial infections, and other disorders .
Antiviral Agents
Indole compounds have been reported to possess antiviral properties. Derivatives of methyl 4-ethoxy-1H-indole-2-carboxylate could be synthesized and tested for their efficacy against viruses like influenza and Coxsackie B4 virus, potentially leading to new treatments for viral infections .
Anti-inflammatory and COX-2 Inhibition
Indole derivatives have shown potential as anti-inflammatory agents. By modifying the methyl 4-ethoxy-1H-indole-2-carboxylate structure, researchers can develop new compounds with potent COX-2 inhibitory activity, which is beneficial in treating conditions like arthritis .
Anticancer Research
The indole ring system is a common feature in many anticancer drugsMethyl 4-ethoxy-1H-indole-2-carboxylate can be used to synthesize new indole-based compounds with potential anticancer properties, which can be further explored for their effectiveness against various cancer cell lines .
Development of CRTH2 Receptor Antagonists
CRTH2 receptor antagonists are important in treating allergic inflammationsMethyl 4-ethoxy-1H-indole-2-carboxylate could be utilized to create new antagonists that modulate this receptor, offering new avenues for treating diseases like asthma .
Synthesis of IDO Inhibitors
Indoleamine 2,3-dioxygenase (IDO) inhibitors play a role in cancer immunotherapy. The compound can be a precursor for synthesizing IDO inhibitors, which might help in developing treatments that enhance the immune system’s ability to fight cancer .
Mechanism of Action
Target of Action:
Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs
Biochemical Pathways:
Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. Methyl 4-ethoxy-1H-indole-2-carboxylate could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .
Safety and Hazards
properties
IUPAC Name |
methyl 4-ethoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUFWQWKXLZLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethoxy-1H-indole-2-carboxylate |
Synthesis routes and methods
Procedure details
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